molecular formula C13H12N2O4S B8381219 3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid

3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid

Cat. No.: B8381219
M. Wt: 292.31 g/mol
InChI Key: LCDRIDFJCGAOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both pyridine and benzoic acid moieties in the structure suggests potential biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid typically involves the following steps:

    Formation of the Sulfonamide Linkage: The reaction between 6-methyl-pyridine-2-sulfonyl chloride and aniline to form the sulfonamide intermediate.

    Coupling with Benzoic Acid: The sulfonamide intermediate is then coupled with benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfoxides or sulfides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid may have applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible antimicrobial or anti-inflammatory properties.

    Industry: Utilized in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for compounds like 3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid typically involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Pyridine-2-sulfonamide: Similar structure but lacks the benzoic acid moiety.

    Benzoic Acid Derivatives: Compounds like salicylic acid with similar carboxylic acid functionality.

Uniqueness

3-(6-Methyl-pyridine-2-sulfonamido)benzoic acid is unique due to the combination of the pyridine, sulfonamide, and benzoic acid functionalities, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

3-[(6-methylpyridin-2-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H12N2O4S/c1-9-4-2-7-12(14-9)20(18,19)15-11-6-3-5-10(8-11)13(16)17/h2-8,15H,1H3,(H,16,17)

InChI Key

LCDRIDFJCGAOCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 5b (solid) is prepared using intermediate 4c and ethyl 3-aminobenzoate using the procedure described for 5a.
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